![molecular formula C23H17N3O2 B2988041 N-(3-(1H-吡唑-3-基)苯基)-9H-呫吨-9-甲酰胺 CAS No. 1207024-55-2](/img/structure/B2988041.png)
N-(3-(1H-吡唑-3-基)苯基)-9H-呫吨-9-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrazoles can undergo a variety of reactions, including reactions with potassium borohydride to form a class of ligands known as scorpionate .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .科学研究应用
合成与化学性质
对吡唑衍生物的研究,包括与N-(3-(1H-吡唑-3-基)苯基)-9H-呫吨-9-甲酰胺在结构上相关的吡唑衍生物,由于其有趣的化学和物理性质,重点在于这些化合物的合成和表征。例如,对新型3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酸酰胺合成的研究表明,对几种植物病原真菌具有中等至优异的抗真菌活性,展示了吡唑衍生物在开发新型抗真菌剂中的潜力 (Du等,2015)。此外,四唑基吡唑酰胺的微波辅助合成突出了基于吡唑的化合物的效率和快速合成,这些化合物具有杀菌、杀虫、除草和抗菌活性 (Hu等,2011)。
潜在治疗应用
尽管在文献中没有发现N-(3-(1H-吡唑-3-基)苯基)-9H-呫吨-9-甲酰胺的直接治疗应用,但对相关吡唑衍生物的研究揭示了广泛的潜在治疗用途。例如,吡唑衍生物因其酶抑制活性而受到探索,例如乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 和谷胱甘肽 S-转移酶 (GST) 抑制,这与治疗阿尔茨海默病和某些癌症等疾病有关 (Cetin等,2021)。此外,吡唑衍生物对包括金黄色葡萄球菌在内的各种细菌菌株的抗菌活性表明它们作为新型抗感染剂的潜力 (Cascioferro等,2016)。
材料科学应用
在材料科学中,与N-(3-(1H-吡唑-3-基)苯基)-9H-呫吨-9-甲酰胺中的呫吨结构相关的具有呫吨卡多基团的新型芳香族聚酰胺的合成和性质已得到研究。由于其机械强度和热性能,这些材料表现出高热稳定性、在极性溶剂中的溶解性和在先进聚合物应用中的潜力 (Sheng等,2009)。
作用机制
Target of Action
Compounds with similar structures, such as phenyl-5-(1h-pyrazol-3-yl)-1,3-thiazole, have been shown to interact withHematopoietic prostaglandin D synthase .
Mode of Action
Based on the known interactions of similar compounds, it may interact with its target enzyme to modulate its activity
Biochemical Pathways
Given the potential target, it may influence the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain perception .
Result of Action
If it indeed targets hematopoietic prostaglandin d synthase, it could potentially influence the synthesis of prostaglandins and thereby affect processes such as inflammation and pain perception .
安全和危害
未来方向
属性
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-23(25-16-7-5-6-15(14-16)19-12-13-24-26-19)22-17-8-1-3-10-20(17)28-21-11-4-2-9-18(21)22/h1-14,22H,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYMFWRJZNMQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C5=CC=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。